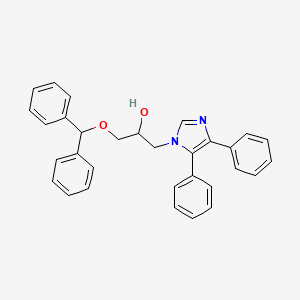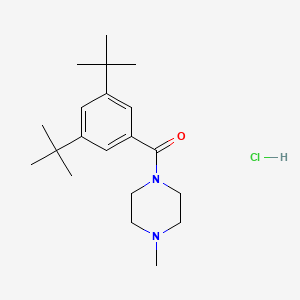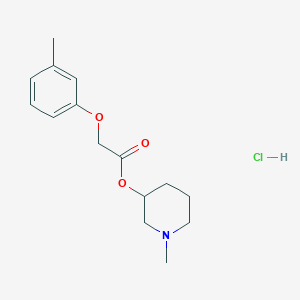![molecular formula C19H21N5O4S2 B4016415 5,5'-{[4-(dimethylamino)phenyl]methylene}bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4016415.png)
5,5'-{[4-(dimethylamino)phenyl]methylene}bis[2-(methylthio)-4,6-pyrimidinediol]
Vue d'ensemble
Description
The compound of interest, due to its complex structure and substituents, is related to various research efforts focusing on pyrimidine derivatives, which are known for their versatility in chemical synthesis and potential in creating biologically active molecules.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves one-pot reactions that yield novel compounds. For instance, 6-[(dimethylamino)methylene]aminouracil reacts with heterocumulenes to give rise to novel pyrimido[4,5-d]pyrimidines in excellent yields through elimination of dimethylamine and subsequent tautomerization under thermal conditions (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, a study on bis-pyrimido-[4,5-d]-pyrimidine derivatives revealed the efficiency of aza-Diels–Alder methodology in synthesizing bis-pyrimidine-fused heterocycles with distinct molecular structures (Das et al., 2013).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, including cycloaddition and Michael-type reactions. An example is the formal [4+2] cycloaddition reactions of 6-[(dimethylamino)methylene]amino-1,3-dimethyluracil with electron-deficient olefins to give pyrido[2,3-d]pyrimidines (Walsh et al., 1988).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, can be influenced by their specific molecular structures. For instance, polyimides derived from pyrimidine moieties exhibit excellent solubility in polar solvents and form transparent films with desirable thermal and optical properties (Wang et al., 2015).
Propriétés
IUPAC Name |
5-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-24(2)10-7-5-9(6-8-10)11(12-14(25)20-18(29-3)21-15(12)26)13-16(27)22-19(30-4)23-17(13)28/h5-8,11H,1-4H3,(H2,20,21,25,26)(H2,22,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCXLRMTGYJFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=C(N=C(NC2=O)SC)O)C3=C(N=C(NC3=O)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4016337.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4016342.png)
![1-(ethylthio)-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}phthalazine](/img/structure/B4016361.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4016371.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4016386.png)


![{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid](/img/structure/B4016411.png)

![2,2,2-trifluoro-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4016420.png)
![4-{[1-(3-methyl-2-pyrazinyl)-3-piperidinyl]carbonyl}morpholine trifluoroacetate](/img/structure/B4016431.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)
![1-sec-butyl-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016439.png)